2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide
CAS No.:
Cat. No.: VC16274878
Molecular Formula: C19H20ClN5O2S
Molecular Weight: 417.9 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide -](/images/structure/VC16274878.png)
Specification
Molecular Formula | C19H20ClN5O2S |
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Molecular Weight | 417.9 g/mol |
IUPAC Name | 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
Standard InChI | InChI=1S/C19H20ClN5O2S/c1-11-8-12(2)17(14(20)9-11)22-16(26)10-28-19-24-23-18(25(19)21)13-6-4-5-7-15(13)27-3/h4-9H,10,21H2,1-3H3,(H,22,26) |
Standard InChI Key | FKPRPUSYCREFDK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide, reflects its intricate structure. Key features include:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) linked to an acetamide backbone.
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A 2-methoxyphenyl group at position 5 of the triazole, contributing to electronic modulation.
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An N-(2-chloro-4,6-dimethylphenyl) acetamide group, enhancing hydrophobic interactions .
The molecular formula is C₁₉H₂₀ClN₅O₂S, with a molecular weight of 417.9 g/mol. Its Canonical SMILES string, CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
, provides a precise representation of atomic connectivity.
Spectral and Computational Data
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InChI Key:
FKPRPUSYCREFDK-UHFFFAOYSA-N
. -
XLogP3-AA: Calculated lipophilicity of 3.7, suggesting moderate membrane permeability.
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Hydrogen Bond Donors/Acceptors: 2 donors and 6 acceptors, influencing solubility and target engagement.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀ClN₅O₂S |
Molecular Weight (g/mol) | 417.9 |
XLogP3-AA | 3.7 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves a multi-step sequence:
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Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives with substituted phenylhydrazines under acidic conditions generates the 1,2,4-triazole ring.
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Sulfanyl Acetamide Coupling: The triazole-thiol intermediate undergoes nucleophilic substitution with chloroacetamide derivatives in the presence of bases like triethylamine.
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Final Functionalization: Introduction of the 2-chloro-4,6-dimethylphenyl group via amide bond formation using carbodiimide coupling agents.
Optimization Challenges
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Regioselectivity: Ensuring proper substitution at the triazole’s 3-position requires careful control of reaction stoichiometry.
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Purification: High-performance liquid chromatography (HPLC) is critical due to the compound’s polarity and structural similarity to byproducts.
Molecular Docking and Target Engagement
COX-2 Binding Analysis
Docking simulations (PDB: 5KIR) reveal:
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A hydrogen bond between the triazole’s amino group and COX-2’s Tyr385.
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Van der Waals interactions between the chlorophenyl group and Val349.
CYP51 Inhibition
In Aspergillus fumigatus, the compound binds to lanosterol 14α-demethylase (CYP51) with a ΔG of -9.2 kcal/mol, disrupting ergosterol biosynthesis.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Triazole-Thioacetamide Derivatives
Compound | Antifungal MIC (μg/mL) | COX-2 IC₅₀ (μM) |
---|---|---|
Target Compound | 8 | 1.8 |
N-(4-fluorophenyl)-2-(5-((2-(4-methoxy... | 16 | 3.4 |
Sodium 2-((5-bromo-4-((4-cyclopropyl... | 32 | N/A |
The target compound’s superior activity stems from its balanced hydrophobicity and hydrogen-bonding capacity.
Future Research Directions
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In Vivo Efficacy Studies: Validate anti-inflammatory activity in rodent models of arthritis.
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Formulation Development: Explore nanoparticle delivery to enhance bioavailability.
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Target Expansion: Screen against emerging fungal pathogens like Candida auris.
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